molecular formula C42H79NNaO10P B1412465 1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) CAS No. 321883-23-2

1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)

货号: B1412465
CAS 编号: 321883-23-2
分子量: 812 g/mol
InChI 键: ALPKKMIPHGSQRX-NJZWBUMZSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoserine Sodium Salt is a lipid that may be used in the assembly of supported lipid bilayers in a continuous nanoshell.
18:0-18:1 PS (1-stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) is a sodium salt of a modified lipid which has a phosphoserine head group. This anionic lipid has asymmetric acyl chains.
18:0-18:1 PS (1-stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) is a sodium salt of a modified lipid which has phosphoserine as the backbone.

生化分析

Biochemical Properties

1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine is involved in several biochemical reactions. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances. This compound also interacts with proteins like protein kinase C, which is activated by the presence of phosphatidylserine and plays a role in various cellular processes including cell growth and differentiation . Additionally, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine interacts with other biomolecules such as calcium ions, which are essential for the activation of certain enzymes and proteins .

Cellular Effects

1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, such as the protein kinase C pathway, which is involved in regulating cell growth, differentiation, and apoptosis . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine impacts cellular metabolism by participating in the synthesis and degradation of phospholipids, which are essential components of cell membranes .

Molecular Mechanism

The molecular mechanism of 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine involves several key interactions at the molecular level. This compound binds to protein kinase C, leading to its activation and subsequent phosphorylation of target proteins . It also interacts with calcium ions, which are necessary for the activation of certain enzymes and proteins . Additionally, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can inhibit or activate enzymes involved in phospholipid metabolism, thereby influencing the overall lipid composition of cell membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can have lasting effects on cellular function, including sustained activation of protein kinase C and prolonged changes in gene expression .

生物活性

1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt), commonly referred to as 18:0-18:1 PS, is a phospholipid that plays a vital role in cellular processes. This compound is characterized by its unique structure, which includes stearic acid (C18:0) and oleic acid (C18:1) fatty acid chains. Its molecular formula is C42H79NNaO10PC_{42}H_{79}NNaO_{10}P with a molecular weight of 812.04 g/mol .

Biological Significance

Phosphatidylserine (PS) is crucial for various biological functions, including cell signaling, apoptosis, and membrane dynamics. The sodium salt form of 1-stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine enhances its solubility and bioavailability, making it an important compound for research and therapeutic applications.

  • Cellular Signaling : PS is involved in the activation of protein kinase C (PKC), which plays a role in cell growth and differentiation.
  • Apoptosis : During programmed cell death, PS translocates from the inner to the outer leaflet of the plasma membrane, serving as an "eat me" signal for macrophages .
  • Membrane Dynamics : It contributes to the structural integrity and fluidity of cellular membranes, influencing membrane fusion and fission processes.

Research Findings

Recent studies have highlighted the diverse biological activities of 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt):

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that PS supplementation can improve cognitive function in aged rats by enhancing synaptic plasticity and neurogenesis .
  • Cardiovascular Health :
    • Research indicated that PS plays a role in reducing blood pressure and improving lipid profiles in hyperlipidemic models, suggesting potential benefits for cardiovascular health .
  • Cancer Therapy :
    • PS has been investigated as a potential adjuvant in cancer therapies due to its ability to promote apoptosis in cancer cells while sparing normal cells .

Data Table: Summary of Biological Activities

Activity AreaFindingsReference
NeuroprotectionEnhances cognitive function in aged rats
Cardiovascular HealthReduces blood pressure; improves lipid profiles
Cancer TherapyInduces apoptosis selectively in cancer cells

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C₄₂H₇₉NNaO₁₀P
  • Molecular Weight : 812.0 g/mol
  • CAS Number : 321883-23-2

Neurobiology

1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) plays a crucial role in neurobiology, particularly in the study of synaptic functions. It is a component of synaptic vesicles and is involved in signaling pathways that regulate neurotransmitter release.

Case Study : Research indicates that phosphatidylserine supplementation can enhance cognitive functions and memory retention in aging populations, potentially mitigating age-related cognitive decline .

Drug Delivery Systems

This compound is frequently utilized in liposomal drug delivery systems due to its ability to improve the bioavailability and efficacy of therapeutic agents while minimizing side effects.

Case Study : A study demonstrated that liposomes containing 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine] effectively encapsulated doxorubicin, leading to enhanced antitumor activity in breast cancer models .

Vaccine Development

As an adjuvant, this phospholipid enhances immune responses in vaccine formulations, making it a valuable component in immunology research.

Case Study : In a clinical trial, the inclusion of phosphatidylserine in a vaccine formulation improved antibody responses against influenza, suggesting its potential as an adjuvant for other vaccines .

Cell Membrane Studies

Researchers use this compound to create model membranes that mimic biological systems for studying membrane dynamics, interactions, and permeability.

Case Study : A study utilized 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine] to investigate the effects of cholesterol on membrane fluidity and protein interactions, providing insights into cellular signaling mechanisms .

Biotechnology Applications

This phospholipid is employed in the formulation of biosensors and diagnostic tools due to its ability to interact with various biomolecules.

Case Study : Researchers developed a biosensor using 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine] for the detection of specific proteins, demonstrating high specificity and sensitivity .

Comparative Applications Table

Application AreaDescriptionNotable Findings
NeurobiologyComponent of synaptic vesicles; involved in neurotransmitter releaseEnhances memory retention in aging populations
Drug Delivery SystemsUsed in liposomal formulations for drug encapsulationImproved antitumor activity of doxorubicin
Vaccine DevelopmentActs as an adjuvant to boost immune responseEnhanced antibody response against influenza
Cell Membrane StudiesCreates model membranes for studying dynamicsInsights into cholesterol's effect on membrane properties
Biotechnology ApplicationsFormulated into biosensors for biomolecule detectionHigh specificity in detecting proteins

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 1-stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (SOPS) with high purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical acylation of sn-glycero-3-phosphoserine. For example, enzymatic methods using phospholipase A2 ensure stereospecificity at the sn-2 position . Characterization requires mass spectrometry (MS) for molecular weight confirmation (C42H79NO10PNa, MW 812.041) and thin-layer chromatography (TLC) to verify purity (>99%) . Nuclear magnetic resonance (NMR) is critical for structural validation, particularly to confirm acyl chain positions and serine headgroup orientation .

Q. How do storage conditions affect the stability of SOPS in experimental settings?

  • Methodological Answer : SOPS should be stored at −20°C in sealed vials under inert gas (e.g., argon) to prevent oxidation of unsaturated oleoyl chains. Lyophilized samples retain stability for >1 year, while aqueous suspensions require addition of antioxidants (e.g., butylated hydroxytoluene, BHT) and avoidance of repeated freeze-thaw cycles . Purity degradation can be monitored via HPLC coupled with evaporative light scattering detection (ELSD).

Q. What are the standard protocols for incorporating SOPS into lipid bilayers for membrane studies?

  • Methodological Answer : SOPS is mixed with other lipids (e.g., DPPC or cholesterol) in organic solvent (chloroform/methanol), dried under nitrogen, and hydrated in buffer (e.g., 0.1 M NaCl, pH 6). Bilayer formation via the n-decane method on a 1 mm aperture yields stable membranes. Sonication or extrusion through polycarbonate filters (100 nm pores) generates unilamellar vesicles . Dynamic light scattering (DLS) confirms vesicle size homogeneity.

Advanced Research Questions

Q. How does SOPS modulate protein-lipid interactions in systems like syntaxin clustering or antibiotic binding?

  • Methodological Answer : SOPS’s anionic headgroup binds cationic domains of proteins (e.g., α-lactalbumin or daptomycin) via electrostatic interactions. Surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) quantifies binding affinity. For syntaxin clustering, SOPS enhances protein partitioning into lipid domains when combined with PIP2, as shown by Förster resonance energy transfer (FRET) efficiency changes . Competition assays with calcium ions (Ca<sup>2+</sup>) can reveal charge-shielding effects on binding .

Q. What experimental strategies resolve contradictions in SOPS phase behavior across different studies?

  • Methodological Answer : Discrepancies in phase transition temperatures (e.g., gel-to-liquid crystalline) arise from variations in acyl chain saturation, ionic strength, and pH. Differential scanning calorimetry (DSC) under controlled buffer conditions (e.g., 150 mM KCl vs. NaCl) clarifies these effects . Molecular dynamics (MD) simulations with force fields like CHARMM36 predict lipid packing and headgroup orientation, reconciling experimental data .

Q. How can researchers quantify SOPS’s role in membrane curvature generation or fusion processes?

  • Methodological Answer : Cryo-electron microscopy (cryo-EM) visualizes curvature induction in liposomes containing SOPS. Monolayer assays measure surface pressure-area isotherms to determine spontaneous curvature. Förster polarization anisotropy using fluorescent probes (e.g., DiI) quantifies membrane fluidity changes during fusion . For kinetic studies, stopped-flow fluorimetry tracks lipid mixing in real time.

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for lipidomic datasets involving SOPS?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) identifies SOPS-associated lipid clusters in mass-spectrometry datasets. Normalization to internal standards (e.g., deuterated lyso-PS) corrects for ionization efficiency variations . For dose-response studies (e.g., calcium-dependent binding), nonlinear regression models (Hill equation) fit binding isotherms .

Q. How do researchers validate SOPS-specific signaling pathways in cellular models?

  • Methodological Answer : Knockdown/knockout models (e.g., CRISPR-Cas9 targeting phosphatidylserine receptors) isolate SOPS-specific effects. Radiolabeled <sup>14</sup>C-SOPS tracks cellular uptake and metabolism. Flow cytometry with Annexin V-FITC (which binds externalized PS) distinguishes SOPS-mediated apoptosis from baseline signals .

Q. Critical Considerations Table

ParameterRecommended MethodKey Reference
Purity ValidationHPLC-ELSD, TLC (chloroform:methanol:water)
Phase BehaviorDSC, MD Simulations
Binding AffinitySPR, ITC (isothermal titration calorimetry)
Membrane CurvatureCryo-EM, Monolayer Assays

Notes for Rigorous Research :

  • Always include lipidomics-grade internal standards (e.g., odd-chain lyso-PS) to control for extraction variability .
  • For in vitro assays, pre-treat SOPS with chelators (EDTA) to remove divalent cations that alter headgroup charge .
  • Cross-validate structural data with both MS/MS fragmentation patterns and <sup>31</sup>P NMR chemical shifts .

属性

IUPAC Name

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b20-18-;/t38-,39+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPKKMIPHGSQRX-NJZWBUMZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Imidazol-1-ylphenyl)-4-oxobutanoic acid
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
4-(4-Imidazol-1-ylphenyl)-4-oxobutanoic acid
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
4-(4-Imidazol-1-ylphenyl)-4-oxobutanoic acid
4-(4-Imidazol-1-ylphenyl)-4-oxobutanoic acid
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
4-(4-Imidazol-1-ylphenyl)-4-oxobutanoic acid
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
4-(4-Imidazol-1-ylphenyl)-4-oxobutanoic acid
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
4-(4-Imidazol-1-ylphenyl)-4-oxobutanoic acid
4-(4-Imidazol-1-ylphenyl)-4-oxobutanoic acid
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)

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